molecular formula C21H14ClN B12587562 Pyridine, 4-chloro-3-(2-phenyl-1-naphthalenyl)- CAS No. 612086-27-8

Pyridine, 4-chloro-3-(2-phenyl-1-naphthalenyl)-

Cat. No.: B12587562
CAS No.: 612086-27-8
M. Wt: 315.8 g/mol
InChI Key: KCVVQWORGRLVQA-UHFFFAOYSA-N
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Description

Pyridine, 4-chloro-3-(2-phenyl-1-naphthalenyl)- is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science. This particular compound features a pyridine ring substituted with a chlorine atom at the 4-position and a 2-phenyl-1-naphthalenyl group at the 3-position, making it a unique and potentially valuable molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 4-chloro-3-(2-phenyl-1-naphthalenyl)- can be achieved through several methods. One common approach involves the regioselective lithiation of 3-chloro-2-ethoxypyridine followed by treatment with arylmagnesium halides. This process typically requires low temperatures (around -78°C) for the lithiation step and elevated temperatures (up to 75°C) for the subsequent reactions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow setups to ensure efficient and scalable synthesis. The use of organomagnesium reagents and controlled reaction conditions can help achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Pyridine, 4-chloro-3-(2-phenyl-1-naphthalenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while substitution reactions can introduce various functional groups onto the pyridine ring .

Mechanism of Action

The mechanism of action of Pyridine, 4-chloro-3-(2-phenyl-1-naphthalenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyridine, 4-chloro-3-(2-phenyl-1-naphthalenyl)- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

612086-27-8

Molecular Formula

C21H14ClN

Molecular Weight

315.8 g/mol

IUPAC Name

4-chloro-3-(2-phenylnaphthalen-1-yl)pyridine

InChI

InChI=1S/C21H14ClN/c22-20-12-13-23-14-19(20)21-17-9-5-4-8-16(17)10-11-18(21)15-6-2-1-3-7-15/h1-14H

InChI Key

KCVVQWORGRLVQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C=C2)C4=C(C=CN=C4)Cl

Origin of Product

United States

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